Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride
Description
Properties
CAS No. |
67465-32-1 |
|---|---|
Molecular Formula |
C16H24ClNO5 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
[4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO5.ClH/c1-4-21-14(18)16(10-11-17,15(19)22-5-2)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11,17H2,1-3H3;1H |
InChI Key |
NDIXNZOYIHXERB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Material: Diethyl Malonate
The synthesis typically begins with diethyl malonate, which is prepared by esterification of malonic acid with ethanol under acidic conditions. This compound acts as the malonate backbone for further functionalization.
General Synthetic Route
The preparation involves several key steps:
Alkylation of Diethyl Malonate: Introduction of the p-methoxyphenyl substituent is achieved by alkylation of diethyl malonate with an appropriate p-methoxybenzyl halide or equivalent electrophile under basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl moiety is introduced by nucleophilic substitution or by reaction with aminoethyl reagents, often involving protection/deprotection strategies to control reactivity.
Formation of the Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol or similar solvents to improve stability and handling.
Alternative Approaches and Related Compounds
Diethyl Aminomalonate Hydrochloride Preparation: A closely related compound, diethyl aminomalonate hydrochloride, is prepared by reacting diethyl malonate with ammonia or ethoxymethylene derivatives, followed by acidification with hydrochloric acid in ethanol, yielding product with high purity (up to 99.7%) and yields around 88–91%.
Use of Protective Groups: Protection of the amino group as benzyloxycarbonyl (Cbz) derivatives has been reported for related malonate compounds to facilitate selective alkylation and subsequent transformations.
Reaction Conditions: Typical solvents include ethanol, ethyl acetate, toluene, and 1,2-dichloroethane; bases such as N,N-diisopropylethylamine (DIPEA) or sodium hydride are employed to promote alkylation and amination steps.
Reaction Mechanism Insights
The key mechanistic feature of this compound synthesis involves nucleophilic substitution and condensation reactions:
Alkylation: The malonate enolate attacks the electrophilic carbon of the p-methoxybenzyl halide, forming the substituted malonate.
Amino Group Introduction: The aminoethyl group is introduced via nucleophilic substitution or addition to activated intermediates.
Azomethine Ylide Formation: Under certain conditions, the compound can react with formaldehyde to form azomethine ylides, which are reactive intermediates in cycloaddition chemistry, enabling further synthetic elaborations.
Summary Table of Preparation Methods and Conditions
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of Malonic Acid | Malonic acid + ethanol + acid catalyst | Ethanol | Reflux | High | Produces diethyl malonate |
| Alkylation | Diethyl malonate + p-methoxybenzyl halide + base (NaH, DIPEA) | Ethanol, 1,2-dichloroethane | RT to 70°C | Moderate | Introduces p-methoxyphenyl group |
| Aminoethylation | Alkylated malonate + 2-aminoethyl chloride or ammonia | Ethanol, dioxane | RT to 100°C | Moderate | Introduces aminoethyl group |
| Hydrochloride Salt Formation | Free amine + HCl in ethanol | Ethanol | 0–5°C | High | Improves stability and handling |
| Purification | Filtration, recrystallization, chromatography | Acetone, ethyl acetate | Ambient to 60°C | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion from diethyl malonate.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
Pharmaceutical Intermediate
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are involved in creating compounds with potential therapeutic effects, notably in the treatment of neurological disorders.
Anticonvulsant Activity
Research indicates that this compound exhibits anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment. The structural modification provided by the p-methoxyphenyl group may enhance its efficacy compared to simpler analogs.
Antidepressant Potential
Preliminary studies suggest that derivatives of this compound may also possess antidepressant activity. This potential stems from its ability to interact with neurotransmitter systems in the brain, although more research is needed to fully understand its mechanisms.
Synthesis and Reactions
This compound can be synthesized through various chemical reactions, including:
- Malonic Ester Synthesis : This method involves the alkylation of diethyl malonate's carbanion with suitable electrophiles, leading to diverse substituted acetic acids .
- Claisen Condensation : The compound can undergo Claisen condensation reactions, which are advantageous as they minimize unwanted self-condensation reactions typical of other esters .
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from this compound, showcasing its utility in generating compounds with enhanced biological activities. The derivatives were evaluated for their pharmacological properties, confirming their potential in drug development .
Research highlighted the biological activities of this compound, particularly focusing on its anticonvulsant and antidepressant effects. These findings suggest that structural modifications can significantly influence the pharmacokinetic properties and therapeutic efficacy of the resulting compounds .
Mechanism of Action
The mechanism of action of Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The aminoethyl group can participate in nucleophilic substitution reactions, while the malonate backbone can undergo decarboxylation under appropriate conditions .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₆H₂₃NO₅
- SMILES :
CCOC(=O)C(CCN)(C1=CC=C(C=C1)OC)C(=O)OCC - InChIKey: HMEQOHNOGZQOLB-UHFFFAOYSA-N
- Key Features: The compound features a malonate core substituted with an aminoethyl group and a p-methoxyphenyl moiety. The hydrochloride salt enhances solubility in polar solvents .
Physical and Analytical Data :
- Predicted Collision Cross-Section (CCS) : Values range from 177.3 Ų ([M+H]⁺) to 195.6 Ų ([M+K]⁺), critical for mass spectrometry-based identification .
- Current Research Status: No literature or patent data is available, indicating it is a novel compound under investigation .
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Malonate Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents: The target compound and Dimethyl 2-(4-methoxyphenyl)acetylmalonate share a p-methoxyphenyl group, enhancing lipophilicity. In contrast, Diethyl aminomalonate hydrochloride lacks aromaticity, favoring solubility in water.
- Amino Groups: The aminoethyl group in the target compound introduces basicity, similar to Diethyl aminomalonate hydrochloride , but with a longer aliphatic chain that may influence receptor binding or solubility.
Key Observations :
- Grignard vs. Acylation : The target compound may utilize alkylation similar to , whereas Dimethyl 2-(4-methoxyphenyl)acetylmalonate employs acylation, reflecting differences in substituent introduction.
- Salt Formation: The hydrochloride salt in the target compound and Diethyl aminomalonate hydrochloride improves crystallinity and stability.
Table 3: Physicochemical Properties and Uses
Key Observations :
- Solubility Trends: The p-methoxyphenyl group in the target compound may reduce water solubility compared to Diethyl aminomalonate hydrochloride , but the aminoethyl group could mitigate this via protonation.
Biological Activity
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride is a compound belonging to the malonate derivatives class, characterized by a unique structure that includes a diethyl malonate backbone, an amino group, and a p-methoxyphenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications.
- Molecular Formula : CHNOCl
- Appearance : White to slightly yellow crystalline powder
- Melting Point : 165 - 170 °C
- Solubility : Soluble in water, chloroform, and dimethyl sulfoxide
The presence of both hydrophilic and lipophilic properties due to its functional groups enhances its versatility in medicinal chemistry and organic synthesis .
Pharmacological Potential
This compound has shown promising biological activities, particularly as a pharmaceutical intermediate. Its derivatives are involved in the synthesis of compounds with potential therapeutic effects. However, specific pharmacological studies are needed to establish its efficacy and safety profiles comprehensively. The interactions of this compound with biological systems are essential for understanding its pharmacological potential .
Research indicates that the compound may exert its effects through various mechanisms, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The structural modifications may enhance binding affinity to certain receptors, influencing biological responses.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other malonate derivatives. Notably, the p-methoxyphenyl substitution may enhance lipophilicity and alter pharmacokinetic properties compared to simpler analogs like diethyl malonate or diethyl aminomalonate hydrochloride. This modification could lead to improved efficacy or selectivity for specific biological targets .
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Diethyl Malonate | Diethyl Malonate | Moderate | Basic malonate derivative |
| Diethyl Aminomalonate Hydrochloride | Diethyl Aminomalonate | Low | Less lipophilic |
| This compound | Diethyl 2-aminoethyl | Promising | Enhanced lipophilicity |
Structure-Activity Relationship (SAR)
Research into structure-activity relationships (SAR) for similar compounds indicates that modifications in the phenyl group can significantly affect biological activity. For instance, introducing methoxy groups has been associated with enhanced inhibitory effects on specific enzymes such as aromatase and steroid sulfatase . These findings imply that this compound could exhibit similar enhancements in activity based on its structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
